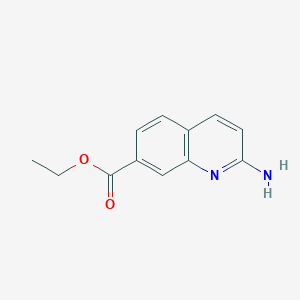

Ethyl 2-aminoquinoline-7-carboxylate

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

ethyl 2-aminoquinoline-7-carboxylate |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3,(H2,13,14) |

InChI Key |

IRLFYDGLYJRVCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 2-Aminoquinoline-7-Carboxylate

Representative Synthetic Route Using 2-Aminoacetophenone and Ethyl Acetoacetate

One widely practiced method involves the condensation of 2-aminoacetophenone with ethyl acetoacetate under catalytic conditions such as zinc triflate, often enhanced by microwave irradiation to accelerate the reaction and improve yields. This method facilitates the construction of the quinoline ring system with the amino substituent at position 2 and the ethyl ester at position 7.

Reaction Conditions:

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | 2-Aminoacetophenone, Ethyl acetoacetate, Zn(OTf)2 | Ethanol or solvent-free | Microwave irradiation, 80–120 °C | 30–60 min | Microwave assists ring closure |

| 2 | Work-up and purification | Ethanol | Room temperature | - | Recrystallization to purify |

This approach is favored for its efficiency and relatively mild conditions, allowing good control over regioselectivity and functional group tolerance.

Reduction of Nitro Precursors to Aminoquinoline

Another key synthetic step involves the reduction of nitro-substituted quinoline intermediates to the corresponding 2-aminoquinoline derivatives. For example, 2-nitroquinoline esters can be reduced using iron powder in a mixture of dimethylformamide (DMF) and acetic acid under reflux conditions.

Typical Procedure:

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | 2-Nitroquinoline ester, Fe powder | DMF/AcOH | Reflux | 3–6 hours | Reduction of nitro to amino group |

| 2 | Work-up | Water, extraction solvents | Room temp | - | Purification by column chromatography |

This method is robust and widely used due to its high selectivity and yield in converting nitro groups to amino groups without affecting ester functionalities.

Synthesis via 3-(2-Nitrophenyl)acrylonitrile Reduction

An alternative synthetic route involves the reduction of 3-(2-nitrophenyl)acrylonitriles using zinc powder in ethanol with acetic acid as a catalyst under reflux. This method yields aminoquinoline derivatives after purification by recrystallization.

Reaction Summary:

| Step | Reagents | Solvent | Temperature | Time | Product Description |

|---|---|---|---|---|---|

| 1 | 3-(2-Nitrophenyl)acrylonitrile, Zn, AcOH | Ethanol | Reflux | 1–2 h | Formation of 2-aminoquinoline ester |

| 2 | Work-up | Water, CHCl3 | Room temp | - | Extraction and recrystallization |

This method is efficient and straightforward, providing good yields of aminoquinoline esters suitable for further functionalization.

Industrial and Green Chemistry Approaches

Industrial synthesis of this compound increasingly incorporates green chemistry principles, including:

- Microwave-assisted synthesis to reduce reaction times and energy consumption.

- Solvent-free or minimal solvent conditions to reduce waste.

- Use of recyclable catalysts such as clay or ionic liquids to enhance sustainability.

These approaches aim to improve cost-effectiveness and environmental impact without compromising product quality.

Detailed Reaction Analysis

Functional Group Transformations

| Reaction Type | Description | Common Reagents | Outcome |

|---|---|---|---|

| Reduction | Nitro to amino group conversion | Fe/DMF/AcOH, Zn/AcOH/Ethanol | Formation of 2-aminoquinoline derivatives |

| Esterification | Formation of ethyl ester at 7-position | Thionyl chloride, ethanol | This compound |

| Substitution | Amino group functionalization | Primary amines, electrophiles | Diverse quinoline derivatives |

| Oxidation | Modification of quinoline ring or side chains | KMnO4, other oxidants | Quinoline derivatives with altered groups |

Characterization of Intermediates and Final Product

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR in solvents like DMSO-d6 confirm the positions of amino and ester groups.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies functional groups such as NH2, ester C=O, and aromatic rings.

- X-ray Crystallography: Used for definitive structural confirmation when necessary.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of 2-aminoacetophenone and ethyl acetoacetate | 2-Aminoacetophenone, Ethyl acetoacetate | Zn(OTf)2, microwave irradiation | 80–120 °C, 30–60 min | High efficiency, mild conditions | Requires microwave equipment |

| Reduction of 2-nitroquinoline ester | Nitroquinoline ester | Fe powder, DMF, AcOH | Reflux, 3–6 h | High selectivity, good yield | Longer reaction time |

| Zn reduction of 3-(2-nitrophenyl)acrylonitrile | 3-(2-Nitrophenyl)acrylonitrile | Zn, AcOH, EtOH | Reflux, 1–2 h | Simple, straightforward | Moderate yields |

| Industrial green methods | Various quinoline precursors | Microwave, recyclable catalysts | Solvent-free or minimal solvent | Sustainable, scalable | May require catalyst recovery |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminoquinoline-7-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinoline derivatives with different functional groups, such as hydroxyl, alkyl, and aryl groups.

Scientific Research Applications

Ethyl 2-aminoquinoline-7-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-aminoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis . Additionally, the compound’s fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 2-amino group in methyl/ethyl carboxylate derivatives (e.g., compound 78 ) enhances binding to biological targets via hydrogen bonding, whereas 3-amino analogs (e.g., ) may exhibit altered selectivity due to steric and electronic differences. Halogen substituents (e.g., 7-bromo in , 7-chloro in ) increase lipophilicity and influence pharmacokinetics.

Synthetic Efficiency: Visible light-induced bromination (e.g., ) offers higher yields (76%) compared to traditional methods, emphasizing advancements in green chemistry. Reduction with Fe in DMF/AcOH (e.g., ) is a robust method for nitro-to-amine conversion, critical for aminoquinoline synthesis.

Physicochemical and Functional Differences

- Solubility : Ethyl esters (e.g., ) generally exhibit lower water solubility than methyl esters (e.g., ) due to increased hydrophobicity.

- Electron-Withdrawing Effects : The trifluoromethyl group in significantly alters electron density, enhancing stability against metabolic degradation.

- Reactivity : Brominated derivatives (e.g., ) serve as intermediates for cross-coupling reactions, enabling further functionalization.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-aminoquinoline-7-carboxylate, and how are key intermediates characterized?

this compound is typically synthesized via multi-step reactions starting from substituted quinoline precursors. For example, nitration or halogenation of the quinoline core followed by esterification and amination steps. Key intermediates, such as mthis compound, are synthesized using iron-mediated reduction of nitro precursors in dimethylformamide (DMF) with acetic acid, followed by purification via column chromatography. Characterization involves H and C NMR spectroscopy (e.g., in DMSO- with TMS as an internal standard) and high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. Which spectroscopic and crystallographic methods are most reliable for structural validation of this compound derivatives?

- NMR Spectroscopy : H NMR in deuterated solvents (e.g., DMSO-) identifies substituent positions and proton environments, while C NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Programs like SHELXL refine crystal structures using high-resolution data, particularly for resolving ambiguities in stereochemistry or hydrogen bonding .

Q. What are the common functionalization reactions for this compound, and how do reaction conditions influence product distribution?

- Substitution : The 7-carboxylate group can undergo hydrolysis under acidic (HCl) or basic (NaOH) conditions to yield carboxylic acid derivatives.

- Amination : Nucleophilic substitution at the 2-amino position with primary amines in DMF at 80–100°C generates diverse analogues.

- Halogenation : Bromination or chlorination at the quinoline core requires controlled stoichiometry to avoid over-halogenation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives when scaling up synthesis?

Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalyst Use : Palladium catalysts improve coupling reactions for aryl-functionalized derivatives.

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization steps. Statistical optimization via Design of Experiments (DoE) can identify critical variables (e.g., reagent ratios, reaction time) .

Q. What strategies resolve contradictions in spectral data for this compound analogues?

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to confirm functional groups and regiochemistry.

- Computational Modeling : Density Functional Theory (DFT) predicts H NMR chemical shifts and optimizes geometry for comparison with experimental data.

- Crystallographic Refinement : SHELXTL refines twinned or low-resolution diffraction data to resolve atomic positional conflicts .

Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?

- Electron-Withdrawing Groups (e.g., -NO, -Br) : Enhance binding to kinase active sites by increasing electrophilicity.

- Electron-Donating Groups (e.g., -OCH) : Improve solubility and bioavailability but may reduce target affinity. Structure-Activity Relationship (SAR) studies using in vitro assays (e.g., kinase inhibition) and molecular docking (e.g., AutoDock Vina) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.